molecular formula C11H23ClN2O B1439900 N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride CAS No. 1219972-30-1

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride

Cat. No. B1439900
M. Wt: 234.76 g/mol
InChI Key: XTBINBUHAZPGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride is 1S/C10H20N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h9,11H,3-8H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride is a powder . It has a molecular weight of 234.77 g/mol . The compound should be stored at room temperature .

Scientific Research Applications

Detrusor Contraction Inhibition

A study by Take et al. (1992) examined a series of N-(4-amino-2-butynyl)acetamides for their inhibitory activity on detrusor contraction. Among these, compounds similar in structure to N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride showed potent inhibitory activity, comparable to oxybutynin, with less mydriatic activity, indicating potential use in treating overactive detrusor (Take et al., 1992).

Opioid Kappa Agonists

A study by Costello et al. (1991) focused on synthesizing and evaluating N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. The study concluded that certain compounds with structural similarities to N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride demonstrated potent kappa agonist properties (Costello et al., 1991).

Surgical Anesthetic in Animals

Research by Shucard et al. (1975) utilized Ketamine, structurally related to N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride, as a fast-acting and safe anesthetic in guinea pigs. This suggests potential veterinary applications for similar compounds (Shucard et al., 1975).

Alpha-Adrenolytic Activities

A study by Marciniak et al. (1988) synthesized derivatives based on the "soft drug" concept to reduce the toxicity of perhexiline. Several derivatives, including those structurally similar to N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride, showed promising alpha-adrenolytic activities (Marciniak et al., 1988).

Acetochlor Biodegradation

Wang et al. (2015) discussed the N-Deethoxymethylation of Acetochlor, a herbicide, by Rhodococcus sp. This research indicates the biodegradation potential of compounds like N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride in environmental applications (Wang et al., 2015).

Crystal Structure Analysis

Hakey et al. (2008) studied the crystal structure of (S)-(+)-ketamine hydrochloride, a compound closely related to N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride, highlighting its potent anesthetic properties and structural insights (Hakey et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with care, following the associated precautionary statements .

properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-13(11(14)9-12-2)10-7-5-4-6-8-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBINBUHAZPGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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